molecular formula C7H4BrF3IN B1519753 4-Bromo-2-iodo-5-(trifluoromethyl)aniline CAS No. 868692-81-3

4-Bromo-2-iodo-5-(trifluoromethyl)aniline

Cat. No. B1519753
M. Wt: 365.92 g/mol
InChI Key: SKAKTQHZBAPCBH-UHFFFAOYSA-N
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Description

“4-Bromo-2-iodo-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 868692-81-3 and Linear Formula: C7H4BrF3IN . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is solid or liquid in its physical form .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-iodo-5-(trifluoromethyl)aniline” can be represented by the InChI Code: 1S/C7H4BrF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2 . The molecular weight of the compound is 365.92 .


Physical And Chemical Properties Analysis

The compound “4-Bromo-2-iodo-5-(trifluoromethyl)aniline” has a molecular weight of 365.92 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Hepatitis C Virus (HCV) NS3 Protease Inhibitors

    • Scientific Field: Biochemical Research .
    • Summary of Application: 2-Bromo-5-(trifluoromethyl)aniline, a compound similar to 4-Bromo-2-iodo-5-(trifluoromethyl)aniline, is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
  • Preparation of 2,5-Dibromo-(trifluoromethyl)benzene and 5-Bromo-2-Iodo-(trifluoromethyl)benzene
    • Scientific Field: Organic Chemistry .
    • Summary of Application: 4-Bromo-2-(trifluoromethyl)aniline, a compound similar to 4-Bromo-2-iodo-5-(trifluoromethyl)aniline, is used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .
  • Preparation of 2,5-Dibromo-(trifluoromethyl)benzene and 5-Bromo-2-Iodo-(trifluoromethyl)benzene
    • Scientific Field: Organic Chemistry .
    • Summary of Application: 4-Bromo-2-(trifluoromethyl)aniline, a compound similar to 4-Bromo-2-iodo-5-(trifluoromethyl)aniline, is used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

4-bromo-2-iodo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAKTQHZBAPCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)I)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670551
Record name 4-Bromo-2-iodo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-5-(trifluoromethyl)aniline

CAS RN

868692-81-3
Record name 4-Bromo-2-iodo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iodine (1.4 g, 5.5 mmol, 1.1 eq.) was gradually added to a mixture solution of 4-bromo-3-trifluoromethyl aniline (1.2 g, 1.0 mmol), silver sulfate (1.72 g, 5.5 mmol, 1.1 eq.), and anhydrous ethanol (35 ml). This was stirred at room temperature for two and half hours. The reaction mixture was filtered through Celite, and washed with ethyl acetate. The wash solution was washed with aqueous solutions of 10% sodium thiosulfate, saturated sodium bicarbonate, and saturated sodium chloride, and then dried over anhydrous sodium sulfate. The desiccant was removed by filtration, and concentration was performed. Crude solid 4-bromo-2-iodo-5-trifluoromethyl-phenylamine was obtained by concentration under reduced pressure. The resulting crude product was used in subsequent reactions without being purified.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
catalyst
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-3-trifluoromethyl-phenylamine (1.00 g, 4.17 mmol) was dissolved in acetic acid (5 ml). Iodine monochloride (1 M solution in dichloromethane, 5 ml) was added and the mixture was stirred at 60° C. overnight. The reaction solution was poured into a mixture of ice and a saturated aqueous sodium bicarbonate solution and then extracted with ethyl acetate. The organic layer was washed with an aqueous sodium bicarbonate solution, an aqueous sodium thiosulfate solution, water and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to give 4-bromo-2-iodo-5-trifluoromethyl-phenylamine (889 mg, 58%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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